

# Hpk1-IN-25 versus other selective HPK1 inhibitors

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A Comparative Guide to **Hpk1-IN-25** and Other Selective HPK1 Inhibitors for Researchers

Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation, has emerged as a promising target in immuno-oncology. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cells. This guide provides a comparative analysis of **Hpk1-IN-25** and other selective HPK1 inhibitors, focusing on their biochemical potency, selectivity, and cellular activity to aid researchers in selecting the appropriate tool compound for their studies.

## **Biochemical Potency**

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for **Hpk1-IN-25** and other selective HPK1 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.



Compound	HPK1 Biochemical IC50 (nM)	
Hpk1-IN-25	129[1][2]	
BGB-15025	1.04[3][4]	
NDI-101150	0.7[5][6]	
CFI-402411	4.0 ± 1.3[7][8]	
GRC 54276	Data not publicly available	

## **Kinase Selectivity**

Selective inhibition of HPK1 over other kinases, particularly within the closely related Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is crucial to minimize off-target effects.

Compound	Selectivity Profile	
Hpk1-IN-25	Selectivity data not publicly available.	
BGB-15025	Described as having a good selectivity profile among the MAP4K family[4].	
NDI-101150	Displays >300-fold selectivity against other MAP4K family kinases[9][10]. Another source states >400-fold selectivity over closely related MAP4K family members[6].	
CFI-402411	Data not publicly available.	
GRC 54276	Data not publicly available.	

# **Cellular Activity**

The efficacy of HPK1 inhibitors in a cellular context is a key indicator of their potential biological activity. This is often assessed by measuring the inhibition of the phosphorylation of a direct HPK1 substrate, SLP-76, and the downstream functional consequence, such as the production of Interleukin-2 (IL-2) by T-cells.

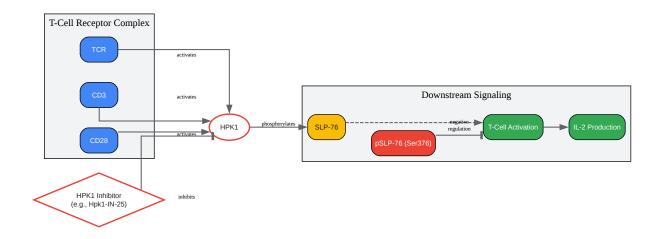


Compound	Cellular Activity (pSLP-76 Inhibition)	Cellular Activity (IL-2 Production)
Hpk1-IN-25	Data not publicly available.	Data not publicly available.
BGB-15025	Potently reduces SLP76 phosphorylation in a concentration-dependent manner in T-cell based assays[3][4].	Induces TCR activation and IL- 2 production in T-cells[3][4].
NDI-101150	Cellular IC50 of 41 nM[6]. An in vivo IC50 of 8.65 mg/kg based on pSLP76 measurements from restimulated murine splenic T cells has been reported[11].	Induces IL-2 and IFN-y levels[5].
CFI-402411	Expected to relieve HPK1-mediated inhibition of T and B cells[7][8].	Data not publicly available.
GRC 54276	Demonstrated strong inhibition of biomarker pSLP76 Ser(376) in the CT26 tumor model[12].	Data not publicly available.

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the HPK1 signaling pathway and a general workflow for evaluating HPK1 inhibitors.

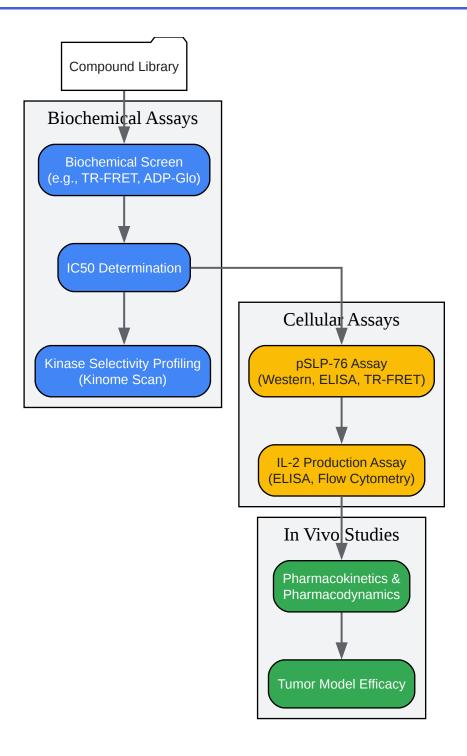




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Caption: HPK1 Signaling Pathway in T-Cells.





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Caption: General experimental workflow for HPK1 inhibitor evaluation.

### **Experimental Protocols**

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of HPK1





inhibitors.

# **Biochemical IC50 Determination (Time-Resolved** Fluorescence Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by HPK1.

- Reagents and Materials:
  - Recombinant human HPK1 enzyme
  - Biotinylated peptide substrate (e.g., ULight-SLP-76)
  - Europium-labeled anti-phospho-substrate antibody (e.g., Eu-W1024 anti-phospho-SLP-76 (Ser376))
  - ATP
  - Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
  - Test compounds serially diluted in DMSO
  - 384-well low-volume microplates
  - TR-FRET compatible plate reader
- Procedure:
  - Add test compound dilutions to the microplate wells.
  - Add HPK1 enzyme to the wells and incubate briefly.
  - Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
  - Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).



- Stop the reaction by adding EDTA.
- Add the europium-labeled antibody and incubate to allow for antibody-substrate binding.
- Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 615 nm and 665 nm).
- Calculate the TR-FRET ratio and determine IC50 values by fitting the data to a fourparameter logistic equation.

#### Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay quantifies the inhibition of HPK1-mediated SLP-76 phosphorylation in a cellular context.

- Reagents and Materials:
  - Human T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs)
  - Cell culture medium (e.g., RPMI-1640 with 10% FBS)
  - T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
  - Test compounds serially diluted in DMSO
  - Lysis buffer with protease and phosphatase inhibitors
  - ELISA kit for pSLP-76 (Ser376) or antibodies for Western blotting/TR-FRET
  - 96-well cell culture plates
  - Plate reader or Western blotting equipment
- Procedure:
  - Seed cells in a 96-well plate.



- Pre-incubate cells with serially diluted test compounds for a defined period (e.g., 1-2 hours).
- Stimulate the cells with T-cell activators for a short period (e.g., 15-30 minutes).
- Lyse the cells and collect the lysates.
- Quantify pSLP-76 levels in the lysates using a suitable method (ELISA, Western blot, or TR-FRET).
- Normalize pSLP-76 levels to total protein concentration or a housekeeping protein.
- Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

#### **T-Cell IL-2 Production Assay**

This functional assay measures the downstream consequence of HPK1 inhibition on T-cell activation.

- Reagents and Materials:
  - Human PBMCs or isolated T-cells
  - Cell culture medium
  - T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or beads)
  - Test compounds serially diluted in DMSO
  - Human IL-2 ELISA kit
  - 96-well cell culture plates
  - ELISA plate reader
- Procedure:
  - Plate PBMCs or T-cells in a 96-well plate.



- Add serially diluted test compounds to the wells.
- Add T-cell activators to stimulate the cells.
- Incubate the cells for 24-48 hours to allow for IL-2 production and secretion.
- Collect the cell culture supernatant.
- Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Determine the EC50 values for IL-2 production enhancement.

#### Conclusion

The landscape of selective HPK1 inhibitors is rapidly evolving, with several potent compounds now available for preclinical research and in clinical development. **Hpk1-IN-25** represents an early tool compound, while newer inhibitors like BGB-15025 and NDI-101150 demonstrate significantly improved biochemical potency and have more extensive characterization data available. The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the availability of cellular activity data. The provided experimental frameworks offer a starting point for researchers to evaluate and compare these and other emerging HPK1 inhibitors in their own experimental systems.

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